molecular formula C3H8ClNaO5S B130067 Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate CAS No. 143218-48-8

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Cat. No.: B130067
CAS No.: 143218-48-8
M. Wt: 214.6 g/mol
InChI Key: ZPFGAXXLEFTBEU-UHFFFAOYSA-M
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Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate, also known as Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, is the cellulosic fibers . The compound interacts with these fibers, influencing their streaming potential and their interactions with cationic polyelectrolytes .

Mode of Action

The compound acts as a novel anionic agent . It is used to prepare negatively charged probe particles that interact with cellulosic fibers . This interaction affects the nanoporosity of the fibers, altering their streaming potential and their interactions with cationic polyelectrolytes .

Biochemical Pathways

It is known that the compound influences thenanoporosity of cellulosic fibers , which could potentially affect various biochemical processes related to the structure and function of these fibers.

Result of Action

The compound’s action results in the preparation of negatively charged probe particles . These particles can be used to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . This can lead to the creation of surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .

Action Environment

Given the compound’s use in investigating the nanoporosity of cellulosic fibers , it can be inferred that factors affecting the physical and chemical properties of these fibers could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate typically involves the chlorination of glycerol followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment to maintain the purity and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases and nucleophiles. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands out due to its unique combination of a hydroxyl group, a sulfonic acid group, and a sodium salt. This combination enhances its solubility, reactivity, and versatility in various applications .

Properties

IUPAC Name

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFGAXXLEFTBEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635410
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143218-48-8
Record name Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate interact with cotton and what are the downstream effects?

A1: 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate (CHPSAS) acts as an anionic agent, imparting a negative charge to cotton fibers []. This is achieved through a chemical reaction where CHPSAS likely reacts with the hydroxyl groups present in the cellulose structure of cotton. This negative charge then allows for strong ionic bonds to form with cationic dyes, also known as basic dyes. The downstream effect of this interaction is an improved color yield and fair fastness properties of the dyed cotton []. This means the cotton can hold onto the dye more effectively, resulting in brighter colors and better resistance to fading from washing or exposure to light.

Q2: What are the advantages of using CHPSAS compared to other anionic agents used for cotton anionization?

A2: The research paper highlights that the application of CHPSAS to cotton is carried out using a cold pad batch process []. This one-step process is considered environmentally friendly compared to methods used for applying other anionic agents like citric acid, chloroacetic acid, and 1,2,3,4-butanetetracarboxylic acid (BTCA) []. While the exact comparison isn't detailed in the paper, it can be inferred that the cold pad batch process might require less energy and generate fewer waste products.

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